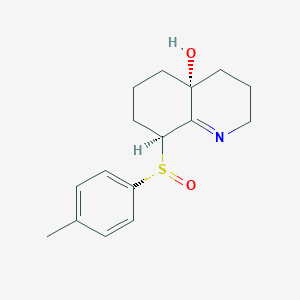

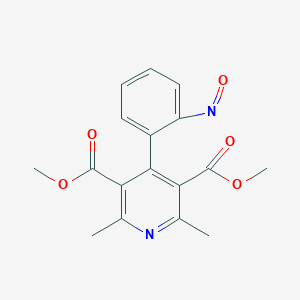

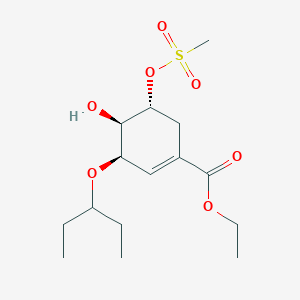

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Overview

Description

Molecular Structure Analysis

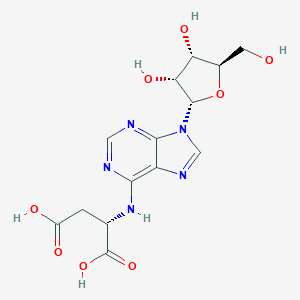

The molecular structure of a compound defines its properties. For “(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate”, the linear formula is C11H18ClNO3 . The molecular weight is 247.724 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior. For “(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate”, the available resources do not provide specific details .Scientific Research Applications

Pharmaceutical Research

This compound is structurally related to Rabeprazole , a proton pump inhibitor used in the treatment of stomach ulcers and gastroesophageal reflux disease (GERD) . The methoxypropoxy group in the compound could be involved in the inhibition of gastric acid secretion, making it a potential candidate for the development of new medications with similar or improved efficacy.

Catalysis

In catalytic processes, this compound could be used to facilitate reactions such as esterifications or substitutions due to its acetate group . It may act as a catalyst itself or be a part of a catalytic system that increases the efficiency of chemical transformations.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-10-12(9-18-11(2)15)14-6-5-13(10)17-8-4-7-16-3/h5-6H,4,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHZMEXSIPGEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1COC(=O)C)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598960 | |

| Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate | |

CAS RN |

117977-19-2 | |

| Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)